Benzylidene-(3-chlorophenyl)-amine
Overview
Description
Benzylidene-(3-chlorophenyl)-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to a 3-chlorophenyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylidene-(3-chlorophenyl)-amine can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with 3-chloroaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzylidene-(3-chlorophenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding this compound oxides.
Reduction: Formation of benzyl-(3-chlorophenyl)-amine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of Benzylidene-(3-chlorophenyl)-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate kinase, an enzyme crucial for bacterial DNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate .
Comparison with Similar Compounds
Similar Compounds
- Benzylidene-(4-chlorophenyl)-amine
- Benzylidene-(3-fluorophenyl)-amine
- Benzylidene-(3-bromophenyl)-amine
Uniqueness
Benzylidene-(3-chlorophenyl)-amine is unique due to the presence of the chlorine atom at the 3-position of the phenyl ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-phenylmethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXWWDRAHMCQOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335510 | |
Record name | Benzylidene-(3-chlorophenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7519-65-5 | |
Record name | Benzylidene-(3-chlorophenyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLIDENE-3-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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